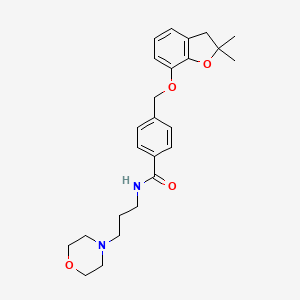

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-morpholin-4-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-25(2)17-21-5-3-6-22(23(21)31-25)30-18-19-7-9-20(10-8-19)24(28)26-11-4-12-27-13-15-29-16-14-27/h3,5-10H,4,11-18H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESKKBSNJLWPTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide” typically involves multiple steps:

Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.

Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

Formation of the Benzamide Group: This step involves the reaction of an amine with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran and benzamide moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Potential

Several studies have indicated that compounds with similar structures to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide exhibit significant anticancer properties. For instance, dihydrobenzofuran derivatives have shown efficacy against various cancer cell lines, including lung and oral cancer cells. A study reported that certain dihydrobenzofuran derivatives had IC50 values significantly lower than standard treatments, indicating strong cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound Name | Target Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1 | Oral Cancer | 48.52 | |

| Compound 2 | Lung Cancer | 53.24 | |

| Compound 3 | Breast Cancer | 45.00 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, as evidenced by morphological analyses and flow cytometry .

Neuroprotective Effects

Research into the neuroprotective effects of similar compounds has revealed their potential in treating neurodegenerative disorders. Metabolites from the tryptophan-kynurenine pathway have been shown to modulate neurotransmitter systems and possess antioxidant properties . Compounds that act on NMDA receptors can protect against excitotoxicity, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Huntington's disease.

Table 2: Neuroprotective Properties of Related Compounds

| Compound Name | Mechanism of Action | Reference |

|---|---|---|

| KYNA | NMDA receptor antagonist | |

| QUIN | NMDA receptor agonist | |

| 3-HAA | Dual role as pro-oxidant/antioxidant |

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of This compound in targeting G protein-coupled receptors (GPCRs). The ability to profile GPCR interactions can lead to the development of novel therapeutic agents for various conditions .

Mecanismo De Acción

The mechanism of action of “4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide” would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Hydroxamic Acid Derivatives ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) feature hydroxamic acid groups, which are known for metal-chelating properties and antioxidant activity. Unlike the target compound, these lack the dihydrobenzofuran and morpholinopropyl groups, instead incorporating chlorophenyl and cycloalkyl substituents. Synthesis of these analogues typically involves coupling reactions with hydroxyurea or carbamoyl precursors, differing from the carbodiimide-mediated amidation used for benzamide derivatives like the target compound .

Thiazolidinone-Benzamide Hybrids ()

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives incorporate a thiazolidinone ring, a pharmacophore associated with antidiabetic and anti-inflammatory activity. The target compound replaces this heterocycle with a dihydrobenzofuran system, likely altering its target specificity.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Features

*Estimated based on structural formulae.

Solubility and Bioavailability

The morpholinopropyl group in the target compound likely improves aqueous solubility compared to chlorophenyl or cyclohexyl substituents in analogues like Compound 10 . The dihydrobenzofuran moiety may enhance metabolic stability relative to simpler phenyl or thiazolidinone systems, reducing oxidative degradation .

Pharmacological Implications

- The absence of a hydroxamic acid group in the target suggests divergent mechanisms .

- Receptor Targeting: The morpholinopropyl side chain may facilitate interactions with G-protein-coupled receptors (GPCRs) or kinases, whereas thiazolidinone derivatives () target metabolic pathways like PPAR-γ .

Actividad Biológica

The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide is a complex organic molecule that has been the subject of various studies due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse research sources to provide a comprehensive overview.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H23N2O4 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | DASOWBVXTZBFOT-UHFFFAOYSA-N |

The compound features a benzamide structure linked to a morpholinopropyl group and a dimethyl-dihydrobenzofuran moiety, which contributes to its unique biological properties.

The biological activity of this compound appears to be linked to its interaction with various molecular targets, including enzymes and receptors. Initial studies suggest that it may act as an agonist or antagonist at specific receptors involved in pain modulation and inflammation.

Pharmacological Studies

- Pain Modulation : Research indicates that derivatives of benzofuran compounds exhibit significant analgesic effects. For instance, certain 2,3-dihydro-1-benzofuran derivatives have been shown to reverse neuropathic pain in animal models without affecting locomotor behavior . These findings suggest that similar mechanisms may be at play for the compound .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structural features have demonstrated efficacy in reducing inflammation through modulation of the cannabinoid receptor 2 (CB2), which is primarily involved in immune responses .

Study on Neuropathic Pain

A study conducted on a series of benzofuran derivatives demonstrated that certain compounds could effectively reverse neuropathic pain in spinal nerve ligation models. The active compounds were selectively antagonized by CB2 receptor antagonists, indicating a targeted mechanism of action .

Synthesis and Biological Evaluation

A recent synthesis study focused on creating analogs of the compound aimed at enhancing bioavailability and therapeutic efficacy. The synthesized compounds were evaluated for their binding affinity to various receptors, showing promising results for modulation of both α2A adrenergic and 5-HT7 serotonin receptors, which are implicated in mood regulation and anxiety .

In Vitro and In Vivo Assessments

In vitro assays evaluating the compound's effects on cell lines have shown that it can modulate cellular pathways associated with inflammation and pain perception. In vivo assessments further corroborated these findings, highlighting the compound's potential as a therapeutic agent in treating conditions like chronic pain and inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amidation. Key steps include:

- Step 1 : Functionalization of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl moiety via etherification using a brominated or chlorinated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling the activated benzofuran derivative with a morpholinopropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) to form the final benzamide .

- Critical Parameters : Temperature (0–25°C for amidation), solvent polarity, and stoichiometric ratios of reagents to minimize byproducts. Purification via column chromatography (silica gel, gradient elution) is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on ¹H NMR signals for the dihydrobenzofuran’s methyl groups (δ ~1.4–1.6 ppm, singlet) and the morpholine ring’s protons (δ ~3.4–3.7 ppm, multiplet). ¹³C NMR should confirm the carbonyl group (δ ~165–170 ppm) .

- IR Spectroscopy : Key peaks include C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) for the amide bond .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragment ions corresponding to the benzofuran and morpholine moieties .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

- Methodological Answer :

- Amide Group : Susceptible to hydrolysis under acidic/basic conditions. Stability tests (e.g., pH 2–12 buffers at 37°C) are recommended to assess degradation pathways .

- Ether Linkage : Resists oxidation but may undergo cleavage under strong reducing agents (e.g., LiAlH₄). Monitor via TLC during synthetic steps .

- Morpholine Ring : Participates in hydrogen bonding; its basicity (pKa ~7–8) affects solubility in aqueous media. Use pH-adjusted solvents for dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in antimicrobial vs. anticancer assays?

- Methodological Answer :

- Comparative Assay Design : Perform parallel testing under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines like MCF-7 or HeLa) using identical batches of the compound .

- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding interactions with target proteins (e.g., bacterial enzymes vs. human kinases). Differences in binding affinity may explain divergent activity .

- Metabolite Profiling : LC-MS/MS to detect degradation products or active metabolites that could skew results across studies .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability without compromising its bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the morpholine nitrogen to enhance aqueous solubility. Test release kinetics in simulated physiological fluids .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve crystalline stability and dissolution rates. Monitor via DSC and PXRD .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to increase bioavailability. Assess encapsulation efficiency and controlled release profiles using dynamic light scattering (DLS) and dialysis methods .

Q. How can computational modeling be leveraged to predict structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., GPCRs or kinases) to identify key residues for binding. Use software like GROMACS or Desmond .

- QSAR Studies : Develop quantitative models using descriptors such as logP, polar surface area, and H-bond donors/acceptors. Validate with a library of synthesized analogs and biological data .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of proposed derivatives .

Data Contradiction & Validation

Q. What experimental approaches can address discrepancies in spectral data (e.g., NMR shifts) reported across different studies?

- Methodological Answer :

- Standardized Protocols : Replicate synthesis and characterization using identical conditions (solvent, temperature, concentration) as conflicting studies. Compare raw spectral data for consistency .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignment of ambiguous peaks in complex spectra .

- Collaborative Validation : Share samples with independent labs for cross-verification using advanced techniques like 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.